

# (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in vivo dosage and administration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(d(CH2)51,Tyr(Me)2,Arg8)Vasopressin

Cat. No.:

B15572193

Get Quote

# Application Notes and Protocols: (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

These application notes provide detailed information and protocols for the in vivo use of  $(d(CH2)5^1,Tyr(Me)^2,Arg^8)$ -Vasopressin, a potent and selective antagonist of the vasopressin V1A receptor. This document summarizes its primary applications in studying anxiety-related behaviors via intracerebral administration and in antagonizing systemic vasopressor effects. It includes comprehensive experimental protocols, dosage information, and diagrams of the associated signaling pathway and experimental workflows to guide researchers in its effective use.

## **Chemical and Physical Properties**



| Property          | Value                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Full Name         | [1-(β-mercapto-β,β-<br>cyclopentamethylenepropionic<br>acid),2-(O-<br>methyl)tyrosine]arginine-<br>vasopressin | [1]       |
| Synonyms          | d(CH2)5[Tyr(Me)2]AVP,<br>Manning Compound, SKF-<br>100273                                                      |           |
| CAS Number        | 73168-24-8                                                                                                     | [2]       |
| Molecular Formula | C52H74N14O12S2                                                                                                 | [2]       |
| Molecular Weight  | 1151.38 g/mol                                                                                                  | [2]       |
| Appearance        | Lyophilized solid                                                                                              |           |
| Solubility        | Soluble in water (up to 2 mg/mL)                                                                               | [2]       |
| Storage           | Store lyophilized at -20°C                                                                                     | [2]       |

## **Biological Activity**

(d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin is a highly selective and potent competitive antagonist of the vasopressin V1A receptor (V1aR). It exhibits significantly lower affinity for the V2 and oxytocin receptors. In vitro, it effectively inhibits vasopressin-induced increases in intracellular calcium, with an IC50 of 5 nM for the V1A receptor and 30 nM for the oxytocin receptor.[1] In vivo, its primary documented applications are the potent and prolonged antagonism of the vasopressor effects of arginine vasopressin (AVP) and the induction of anxiolytic-like effects when administered directly into specific brain regions.[1]

## In Vivo Dosage and Administration

The dosage and administration route for (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin are highly dependent on the experimental model and the intended physiological effect. Two primary



applications have been described in the literature: antagonism of vasopressor activity (systemic administration) and modulation of anxiety-like behavior (intracerebral administration).

## **Systemic Administration for Vasopressor Antagonism**

This application is aimed at blocking the vasoconstrictive effects of vasopressin.

| Species | Route              | Dosage      | Experimental<br>Model                                              | Reference |
|---------|--------------------|-------------|--------------------------------------------------------------------|-----------|
| Dog     | Intravenous (i.v.) | 1 - 5 μg/kg | Antagonism of AVP-induced coronary artery constriction             |           |
| Rat     | Intravenous (i.v.) | 5 μg        | Antagonism of exogenous vasopressininduced blood pressure increase | _         |

## **Intracerebral Administration for Anxiety Models**

This application focuses on investigating the role of the V1A receptor in specific brain regions related to anxiety and fear. The most detailed protocols involve direct microinfusion into the hippocampus.



| Species | Route         | Brain<br>Region        | Dosage (per<br>side) | Experiment<br>al Model                           | Reference |
|---------|---------------|------------------------|----------------------|--------------------------------------------------|-----------|
| Rat     | Microinfusion | Dorsal<br>Hippocampus  | 0.5 μg               | Elevated<br>Plus-Maze                            |           |
| Rat     | Microinfusion | Ventral<br>Hippocampus | 0.5 μg               | Elevated<br>Plus-Maze                            |           |
| Rat     | Microinfusion | Locus<br>Coeruleus     | 10 ng                | Cardiovascul<br>ar response<br>to<br>vasopressin |           |

## **Experimental Protocols**

## Protocol: Intracerebral Microinfusion for Anxiety Studies in Rats

This protocol is based on the methodology for assessing the anxiolytic-like effects of (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin by direct infusion into the dorsal or ventral hippocampus, followed by behavioral testing in the elevated plus-maze.

#### 5.1.1 Materials

- (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin
- Sterile 0.9% saline (vehicle)
- Male Long-Evans or Sprague-Dawley rats (250-350g)
- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Microinfusion pump and syringes (e.g., 10 μL Hamilton syringe)
- Guide cannulae (26-gauge) and internal injectors (33-gauge)



- Dental acrylic
- Elevated plus-maze apparatus
- 5.1.2 Surgical Procedure: Cannula Implantation
- Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.
- Make a midline incision on the scalp to expose the skull.
- Drill small holes through the skull above the target brain regions using a dental drill. The
  coordinates should be determined based on a standard rat brain atlas (e.g., Paxinos and
  Watson).
  - Dorsal Hippocampus (representative coordinates): Anteroposterior (AP): -3.8 mm from Bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.4 mm from skull surface.
  - Ventral Hippocampus (representative coordinates): Anteroposterior (AP): -5.6 mm from Bregma; Mediolateral (ML): ±5.0 mm from midline; Dorsoventral (DV): -6.0 mm from skull surface.
- Lower bilateral guide cannulae to the desired DV coordinate.
- Secure the cannulae to the skull using dental acrylic and anchor screws.
- Insert dummy cannulae into the guide cannulae to maintain patency.
- Allow the animals to recover for at least one week post-surgery.
- 5.1.3 Drug Preparation and Microinfusion
- Prepare a stock solution of (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin by dissolving it in sterile
   0.9% saline. A typical concentration for a 0.5 μg dose in a 0.5 μL volume is 1 μg/μL.
- On the day of the experiment, gently restrain the rat and remove the dummy cannulae.

## Methodological & Application



- Insert the internal injectors, which should extend 1 mm beyond the tip of the guide cannulae, into the guide cannulae.
- Connect the injectors to the microinfusion pump.
- Infuse 0.5 μL of the antagonist solution (or vehicle) into each hemisphere over a period of 60 seconds.
- Leave the injectors in place for an additional 60 seconds to allow for diffusion and to minimize backflow.
- Replace the dummy cannulae.

#### 5.1.4 Behavioral Testing: Elevated Plus-Maze

- Approximately 10 minutes after the microinfusion, place the rat in the center of the elevated plus-maze, facing one of the open arms.
- Allow the rat to explore the maze for 5 minutes.
- Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual scoring.
- An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.

#### 5.1.5 Histological Verification

- At the end of the study, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.
- Remove the brains and section them coronally.
- Stain the sections (e.g., with cresyl violet) to verify the placement of the injector tips within the target hippocampal regions.



## Protocol: Systemic Injection for Vasopressor Antagonism in Rats

This protocol outlines the procedure for evaluating the ability of (d(CH2)5¹,Tyr(Me)²,Arg8)-Vasopressin to block the hypertensive effects of exogenously administered vasopressin.

#### 5.2.1 Materials

- (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin
- Arginine Vasopressin (AVP)
- Sterile 0.9% saline
- Conscious, normotensive rats instrumented with arterial catheters for blood pressure monitoring.
- Data acquisition system to record blood pressure and heart rate.

#### 5.2.2 Procedure

- Allow the catheterized rat to acclimate to the testing environment.
- Record a stable baseline blood pressure and heart rate.
- Administer a bolus intravenous (i.v.) injection of AVP (e.g., 10-50 ng/kg) and record the pressor response.
- After the blood pressure has returned to baseline and stabilized, administer an i.v. bolus of (d(CH2)5¹,Tyr(Me)²,Arg³)-Vasopressin (e.g., 5 μg).
- After a set period (e.g., 5-15 minutes), challenge the animal again with the same dose of AVP.
- Record the pressor response to AVP in the presence of the antagonist.
- A successful antagonism is demonstrated by a significant attenuation or complete blockade of the AVP-induced increase in blood pressure.



# Signaling Pathway and Workflow Diagrams V1A Receptor Signaling Pathway

The V1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[3] Binding of arginine vasopressin (AVP) to the V1A receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The subsequent rise in cytosolic Ca²+, along with DAG-mediated activation of Protein Kinase C (PKC), leads to various downstream cellular effects, most notably the contraction of vascular smooth muscle. (d(CH2)5¹,Tyr(Me)²,Arg³)-Vasopressin acts as a competitive antagonist, binding to the V1A receptor and preventing AVP from initiating this cascade.



Click to download full resolution via product page

V1A Receptor Signaling Pathway

## **Experimental Workflow: Intracerebral Microinfusion**

The following diagram outlines the key steps involved in an in vivo study using intracerebral microinfusion of (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin to investigate its effects on anxiety-like behavior in rats.





Click to download full resolution via product page

Intracerebral Microinfusion Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sci-hub.se [sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in vivo dosage and administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572193#d-ch2-51-tyr-me-2-arg8-vasopressin-in-vivo-dosage-and-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





